molecular formula C17H16F3N3O B5754508 [4-(2-PYRIDYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE

[4-(2-PYRIDYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE

Cat. No.: B5754508
M. Wt: 335.32 g/mol
InChI Key: LUDSFOXDCWMYPA-UHFFFAOYSA-N
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Description

[4-(2-PYRIDYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a complex organic compound that features a piperazine ring substituted with a pyridyl group and a trifluoromethylphenyl group

Properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)14-5-3-4-13(12-14)16(24)23-10-8-22(9-11-23)15-6-1-2-7-21-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDSFOXDCWMYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-PYRIDYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves the reaction of 4-(2-pyridyl)piperazine with 3-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[4-(2-PYRIDYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The pyridyl and piperazine rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyridyl and piperazine rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-PYRIDYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of [4-(2-PYRIDYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl and piperazine rings can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Pyrimidinyl)piperazino][3-(trifluoromethyl)phenyl]methanone
  • [4-(5-Nitro-2-pyridyl)piperazino][3-(trifluoromethyl)phenyl]methanone

Uniqueness

Compared to similar compounds, [4-(2-PYRIDYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE has a unique combination of a pyridyl group and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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